N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15748632
InChI: InChI=1S/C12H18N4/c1-10(2)16-9-11(7-14-16)13-8-12-5-4-6-15(12)3/h4-7,9-10,13H,8H2,1-3H3
SMILES:
Molecular Formula: C12H18N4
Molecular Weight: 218.30 g/mol

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC15748632

Molecular Formula: C12H18N4

Molecular Weight: 218.30 g/mol

* For research use only. Not for human or veterinary use.

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine -

Specification

Molecular Formula C12H18N4
Molecular Weight 218.30 g/mol
IUPAC Name N-[(1-methylpyrrol-2-yl)methyl]-1-propan-2-ylpyrazol-4-amine
Standard InChI InChI=1S/C12H18N4/c1-10(2)16-9-11(7-14-16)13-8-12-5-4-6-15(12)3/h4-7,9-10,13H,8H2,1-3H3
Standard InChI Key BHHLGZFDZNHMCW-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C=C(C=N1)NCC2=CC=CN2C

Introduction

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a complex organic compound that combines elements of pyrazole and pyrrole chemistry. The compound features a pyrazole ring substituted with a propan-2-yl group and a pyrrole moiety. This unique structure suggests potential for diverse biological activities and applications in medicinal chemistry.

Synthesis and Chemical Reactivity

The synthesis of similar pyrazole derivatives often involves the reaction of hydrazines with appropriate precursors, such as β-keto esters or diketones, to form the pyrazole ring . The specific synthesis of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine would likely involve similar strategies, potentially incorporating the pyrrole moiety through a suitable functional group transformation.

Biological Activities and Potential Applications

Pyrazole derivatives are known for their diverse biological activities, including anticancer, antioxidant, and antimicrobial properties . While specific data on N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is limited, its structural similarity to other biologically active pyrazoles suggests potential applications in medicinal chemistry.

Comparison with Related Compounds

Compound NameCAS NumberKey Features
3-Methyl-1-phenylnaphthalenes1131–18–6Exhibits antitumor activity; lacks pyrrole component.
5-Methylpyrazole1904–31–0Simpler structure; used as a reagent in organic synthesis.
4-Aminoantipyrine83–07–8Known for analgesic properties; structurally related but different functional groups.
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine-Combines pyrazole and pyrrole moieties; potential for diverse biological activities .

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